molecular formula C9H14N2Na2O13P2 B7803684 Uridine 5'-diphosphate disodium salt hydrate

Uridine 5'-diphosphate disodium salt hydrate

Cat. No.: B7803684
M. Wt: 466.14 g/mol
InChI Key: RHBXRWOXLRCWIZ-LLWADOMFSA-L
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Description

Uridine 5’-diphosphate disodium salt hydrate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a disodium salt form of uridine 5’-diphosphate, which is a pyrimidine nucleotide. This compound is involved in the biosynthesis of nucleic acids and serves as a substrate for several enzymes, making it essential for cellular metabolism and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Uridine 5’-diphosphate disodium salt hydrate can be synthesized through the phosphorylation of uridine monophosphate. The process involves the use of phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a suitable base. The reaction is typically carried out in an aqueous medium under controlled pH and temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of uridine 5’-diphosphate disodium salt hydrate involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of overproducing uridine derivatives, which are then extracted and purified through a series of chromatographic techniques. The final product is obtained as a crystalline powder, which is then converted to its disodium salt hydrate form .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-diphosphate disodium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Uridine 5’-monophosphate disodium salt: A precursor in the biosynthesis of uridine 5’-diphosphate.

    Uridine 5’-triphosphate disodium salt: A higher phosphorylated form involved in RNA synthesis.

    Uridine 5’-diphosphoglucose disodium salt: Involved in glycogen synthesis.

Uniqueness

Uridine 5’-diphosphate disodium salt hydrate is unique due to its specific role as a substrate for glycosyltransferases and its involvement in the biosynthesis of glycosylated compounds. Its ability to act as a ligand for P2Y receptors also distinguishes it from other uridine derivatives .

Properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O12P2.2Na.H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBXRWOXLRCWIZ-LLWADOMFSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2Na2O13P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27821-45-0
Record name Uridine 5'-(trihydrogen diphosphate), disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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